Cas no 865592-71-8 (3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide)

3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide 化学的及び物理的性質
名前と識別子
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- AB00674311-01
- 3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide
- 3-CYCLOHEXYL-N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE
- 865592-71-8
- F1420-1487
- 3-cyclohexyl-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide
- AKOS002210448
- 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide
-
- インチ: 1S/C21H29N3O3S2/c25-20(12-9-16-7-3-1-4-8-16)23-21-22-18-11-10-17(15-19(18)28-21)29(26,27)24-13-5-2-6-14-24/h10-11,15-16H,1-9,12-14H2,(H,22,23,25)
- InChIKey: AFYRCVVSIFVIFM-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C2C(=C1)SC(=N2)NC(CCC1CCCCC1)=O)(N1CCCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 435.16503414g/mol
- どういたいしつりょう: 435.16503414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 116Ų
3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1420-1487-4mg |
3-cyclohexyl-N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]propanamide |
865592-71-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1420-1487-3mg |
3-cyclohexyl-N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]propanamide |
865592-71-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1420-1487-1mg |
3-cyclohexyl-N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]propanamide |
865592-71-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1420-1487-15mg |
3-cyclohexyl-N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]propanamide |
865592-71-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1420-1487-2mg |
3-cyclohexyl-N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]propanamide |
865592-71-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1420-1487-10mg |
3-cyclohexyl-N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]propanamide |
865592-71-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1420-1487-5μmol |
3-cyclohexyl-N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]propanamide |
865592-71-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1420-1487-10μmol |
3-cyclohexyl-N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]propanamide |
865592-71-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1420-1487-2μmol |
3-cyclohexyl-N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]propanamide |
865592-71-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1420-1487-5mg |
3-cyclohexyl-N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]propanamide |
865592-71-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamideに関する追加情報
Comprehensive Overview of 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide (CAS No. 865592-71-8)
The compound 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide (CAS No. 865592-71-8) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzothiazole core modified with cyclohexyl and piperidine sulfonyl groups, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a modulator of biological pathways, given its structural similarity to other bioactive heterocyclic compounds.
In recent years, the demand for novel small-molecule inhibitors and enzyme modulators has surged, driven by advancements in precision medicine and targeted therapies. 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide aligns with this trend, as its sulfonamide moiety is known to interact with proteins and enzymes, making it a valuable scaffold for designing therapeutic agents. Its CAS No. 865592-71-8 is frequently searched in academic databases and patent filings, reflecting its growing relevance in scientific literature.
One of the key advantages of this compound lies in its structural versatility. The presence of both cyclohexyl and piperidine groups enhances its lipophilicity, which can improve membrane permeability—a critical factor in drug development. Additionally, the benzothiazole ring is a well-studied pharmacophore, often associated with anti-inflammatory, antimicrobial, and anticancer properties. These attributes make 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide a subject of intense investigation in medicinal chemistry.
From a synthetic perspective, the compound's piperidine-1-sulfonyl group introduces challenges and opportunities for chemists. Sulfonylation reactions are pivotal in organic synthesis, and the incorporation of this functional group requires precise control to achieve high yields and purity. Researchers often explore green chemistry approaches to optimize the synthesis of such complex molecules, addressing environmental concerns while maintaining efficiency. This aligns with the broader industry shift toward sustainable chemical practices.
Another area of interest is the compound's potential role in neuropharmacology. Given the piperidine moiety's prevalence in central nervous system (CNS) drugs, 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide could be explored for applications in neurodegenerative diseases or pain management. Its benzothiazole core also suggests possible interactions with amyloid proteins, a hotspot in Alzheimer's research. Such multidisciplinary applications highlight its versatility beyond traditional chemical synthesis.
In the context of computational chemistry, this compound is a prime candidate for molecular docking studies. Researchers leverage in silico tools to predict its binding affinity with target proteins, accelerating the discovery of new bioactive molecules. The rise of AI-driven drug discovery has further amplified interest in structurally complex compounds like 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide, as machine learning models can analyze vast datasets to identify promising leads.
As the scientific community continues to explore the frontiers of chemical biology, compounds like 3-cyclohexyl-N-6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-ylpropanamide (CAS No. 865592-71-8) will remain at the forefront of innovation. Its multifaceted properties and alignment with contemporary research trends ensure its place in both academic and industrial settings. For those seeking detailed spectroscopic data or synthetic protocols, reputable chemical databases and peer-reviewed journals are invaluable resources.
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